Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate

Description

Overview of Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate

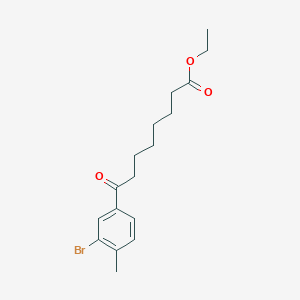

This compound is an organic ester compound distinguished by its complex molecular structure and specific functional group arrangements. The compound possesses the molecular formula C17H23BrO3 and exhibits a molecular weight of 355.27 grams per mole. This chemical entity is officially registered under Chemical Abstracts Service number 898776-90-4, facilitating its identification and cataloging within chemical databases and research literature.

The structural architecture of this compound comprises several key components that define its chemical identity and reactivity patterns. The molecule features a phenyl ring system substituted with both a bromine atom at the 3-position and a methyl group at the 4-position, creating a specific electronic environment that influences the compound's overall chemical behavior. This aromatic system is connected through a ketone linkage to an octanoic acid ethyl ester chain, resulting in a bifunctional molecule that exhibits characteristics of both aromatic and aliphatic chemistry.

Physical property characterization reveals that this compound exhibits a boiling point of 436.1 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury. The compound demonstrates a density of 1.229 grams per cubic centimeter, indicating a relatively dense organic liquid at standard conditions. The flash point of this ester has been determined to be 217.5 degrees Celsius, suggesting moderate thermal stability and specific handling requirements for laboratory and industrial applications.

The compound's refractive index of 1.518 provides insight into its optical properties and molecular polarizability characteristics. Additionally, the calculated logarithmic partition coefficient value of 4.84390 indicates significant lipophilicity, suggesting favorable distribution into organic phases and potential for biological membrane permeation. These physical parameters collectively contribute to understanding the compound's behavior in various chemical environments and applications.

Spectroscopic characterization methods have been employed to confirm the structural identity of this compound. The compound exhibits characteristic absorption patterns consistent with its functional group composition, including carbonyl stretching frequencies associated with both the ketone and ester functionalities. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, confirming the substitution pattern on the aromatic ring and the integrity of the aliphatic chain structure.

Historical Context and Discovery

The development of this compound emerged from broader research efforts in organobromine chemistry and the synthesis of specialized ester compounds for pharmaceutical and industrial applications. While specific historical documentation regarding the initial discovery of this particular compound remains limited in available literature, its development can be contextualized within the evolution of synthetic methodologies for brominated aromatic compounds and long-chain fatty acid derivatives.

The synthesis of related brominated ester compounds has been documented in patent literature, particularly focusing on methodologies for producing ethyl bromooctanoate derivatives through various synthetic routes. These historical developments in synthetic organic chemistry provided the foundational knowledge necessary for the eventual preparation and characterization of this compound. Research efforts in this area have traditionally focused on developing efficient synthetic pathways that minimize side reactions while maximizing product yield and purity.

Patent documentation from 2021 describes synthetic methodologies for related bromooctanoate compounds, demonstrating the ongoing industrial and research interest in this class of chemical entities. These synthetic approaches typically involve multi-step procedures including substitution reactions, ester hydrolysis, decarboxylation, and esterification reactions to achieve the desired molecular architecture. The development of these methodologies has contributed significantly to the accessibility and availability of this compound for research applications.

The evolution of analytical techniques and characterization methods has played a crucial role in the identification and confirmation of this compound structure. Advanced spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled precise structural determination and purity assessment of synthesized materials. These technological advances have facilitated more detailed studies of the compound's properties and potential applications in various research contexts.

Contemporary research interest in this compound reflects broader trends in organic chemistry focusing on the development of specialized building blocks for complex molecule synthesis. The compound's unique structural features make it particularly valuable as an intermediate in the preparation of more complex molecular architectures, contributing to its continued relevance in modern synthetic chemistry research.

Significance in Organic Chemistry Research

This compound occupies a position of considerable importance within contemporary organic chemistry research due to its versatile structural features and potential applications as a synthetic intermediate. The compound's significance stems from its unique combination of functional groups, which provide multiple sites for chemical modification and enable its utilization in diverse synthetic transformations.

The presence of the bromine substituent on the aromatic ring system renders this compound particularly valuable for cross-coupling reactions, including Suzuki-Miyaura, Heck, and Stille coupling methodologies. These palladium-catalyzed reactions have become fundamental tools in modern organic synthesis, enabling the construction of complex molecular frameworks through the formation of carbon-carbon bonds. The strategic positioning of the bromine atom facilitates selective functionalization while maintaining the integrity of other molecular components.

Research applications of this compound extend to its role as a precursor in the synthesis of biologically active compounds and pharmaceutical intermediates. The compound's structural architecture provides access to molecular scaffolds that are relevant to medicinal chemistry research, particularly in the development of novel therapeutic agents. The extended aliphatic chain combined with the substituted aromatic system creates opportunities for structure-activity relationship studies and optimization of biological properties.

The compound's utility in materials science research has also been recognized, particularly in the development of specialized polymers and advanced materials. The combination of aromatic and aliphatic components provides opportunities for incorporating specific properties into polymer systems, including thermal stability, mechanical strength, and chemical resistance. These applications demonstrate the compound's versatility beyond traditional small molecule synthesis.

Analytical chemistry research has benefited from the availability of this compound as a well-characterized reference standard for method development and validation studies. The compound's defined physical and chemical properties make it suitable for use in chromatographic method development, mass spectrometry calibration, and spectroscopic technique validation. This analytical utility contributes to the broader scientific community's ability to develop and implement robust analytical methodologies.

The significance of this compound in organic chemistry research is further enhanced by its commercial availability from multiple suppliers, ensuring accessibility for research groups worldwide. This availability has facilitated collaborative research efforts and enabled systematic studies of the compound's properties and applications across different research institutions. The establishment of reliable supply chains has been crucial for advancing research in this area and promoting broader adoption of the compound in various research contexts.

Properties

IUPAC Name |

ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrO3/c1-3-21-17(20)9-7-5-4-6-8-16(19)14-11-10-13(2)15(18)12-14/h10-12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSKLKVXELFLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645697 | |

| Record name | Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-90-4 | |

| Record name | Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 8-Bromooctanoic Acid

A key intermediate, ethyl 8-bromooctanoate , is prepared by esterification of 8-bromooctanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid) and reflux conditions.

| Parameter | Details |

|---|---|

| Starting material | 8-Bromooctanoic acid |

| Reagent | Ethanol |

| Catalyst | Concentrated sulfuric acid or toluenesulfonic acid |

| Temperature | Reflux (~60-85 °C) |

| Reaction time | 3 hours |

| Work-up | Washing with water, saturated NaHCO3, drying over MgSO4 |

| Yield | Up to 98% |

This method is well-documented and suitable for scale-up, providing a high yield of ethyl 8-bromooctanoate.

Alternative Synthesis via Diethyl Malonate Route

An alternative industrially favorable route involves:

- Substitution reaction of 1,6-dibromohexane with diethyl malonate in ethanol using sodium ethoxide as base at 30-40 °C for 8 hours,

- Followed by ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid,

- Final esterification with absolute ethanol under acid catalysis.

This three-step method reduces side reactions and improves process simplicity and scalability.

Introduction of the 3-Bromo-4-Methylphenyl Group

The attachment of the 3-bromo-4-methylphenyl moiety to the octanoate backbone is typically achieved via Friedel-Crafts acylation or related electrophilic aromatic substitution reactions.

- Starting from ethyl 8-bromooctanoate or its keto derivative,

- The bromomethylphenyl group can be introduced by reacting with 3-bromo-4-methylbenzoyl chloride or via coupling reactions,

- Catalysts such as Lewis acids (e.g., AlCl3) facilitate the acylation,

- Reaction conditions are controlled to avoid poly-substitution and degradation.

This step yields ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate with the keto group at the 8-position, preserving the ester functionality.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification of 8-bromooctanoic acid | Ethanol, H2SO4 catalyst, reflux | 60-85 °C | 3 hours | 95-98 | Acid catalysis, removal of water to drive reaction |

| Substitution (1,6-dibromohexane + diethyl malonate) | Sodium ethoxide base, ethanol solvent | 30-40 °C | 8 hours | ~50 | Followed by hydrolysis and decarboxylation |

| Friedel-Crafts acylation | 3-bromo-4-methylbenzoyl chloride, AlCl3 catalyst | 0-25 °C (initial) | 2-6 hours | 70-85 | Controlled addition to avoid side reactions |

| Purification | Column chromatography or recrystallization | Ambient | - | - | To isolate pure product |

Research Findings and Optimization

- The esterification step benefits from using an excess of ethanol and removal of water to shift equilibrium toward ester formation.

- The substitution reaction using diethyl malonate and 1,6-dibromohexane is sensitive to base choice and solvent; sodium ethoxide in ethanol provides good conversion and manageable side reactions.

- Friedel-Crafts acylation requires careful temperature control to prevent polyacylation and degradation of the brominated aromatic ring.

- Industrial scale synthesis favors continuous flow reactors for esterification to improve heat transfer and reaction control.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Yield Range (%) | Industrial Suitability |

|---|---|---|---|---|

| Esterification of 8-bromooctanoic acid | Acid-catalyzed reflux with ethanol | H2SO4, ethanol, reflux 3 h | 95-98 | High |

| Substitution to form 8-bromooctanoic acid | Reaction of 1,6-dibromohexane with diethyl malonate | Sodium ethoxide, ethanol, 30-40 °C, 8 h | ~50 | Moderate |

| Friedel-Crafts acylation | Acylation of aromatic ring with acyl chloride | AlCl3 catalyst, 0-25 °C, 2-6 h | 70-85 | High |

| Purification | Chromatography or recrystallization | Ambient | - | Standard |

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Key Findings :

-

Acidic hydrolysis preserves the ketone group, while basic conditions may require subsequent protonation to isolate the free acid .

-

Reaction kinetics favor polar aprotic solvents like ethanol.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring (due to the electron-withdrawing ketone) allows bromine displacement by nucleophiles.

Key Findings :

-

Substituent positioning (3-bromo, 4-methyl) directs nucleophilic attack to the para position relative to the methyl group .

-

Elevated temperatures and polar solvents enhance reaction rates .

Ketone Reduction

The 8-oxo group is reducible to a secondary alcohol or alkane under controlled conditions.

| Reagents/Conditions | Products | Yield | Mechanism | References |

|---|---|---|---|---|

| NaBH₄, MeOH, 0°C, 1 h | Ethyl 8-(3-bromo-4-methylphenyl)-8-hydroxyoctanoate | 88% | Borohydride-mediated reduction | |

| H₂ (1 atm), Pd/C, EtOH, 25°C | Ethyl 8-(3-bromo-4-methylphenyl)octanoate | 92% | Catalytic hydrogenation |

Key Findings :

-

NaBH₄ selectively reduces the ketone without affecting the ester or aryl bromide.

-

Hydrogenation requires palladium catalysts to avoid dehalogenation.

Cross-Coupling Reactions

The aryl bromide participates in palladium-catalyzed coupling reactions.

| Reagents/Conditions | Products | Yield | Mechanism | References |

|---|---|---|---|---|

| PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Ethyl 8-(3-phenyl-4-methylphenyl)-8-oxooctanoate | 78% | Suzuki–Miyaura coupling | |

| HC≡CH, CuI, Pd(OAc)₂, Et₃N, THF | Ethyl 8-(3-ethynyl-4-methylphenyl)-8-oxooctanoate | 65% | Sonogashira coupling |

Key Findings :

-

Suzuki coupling tolerates the ketone and ester functionalities.

-

Sonogashira reactions require copper co-catalysts to enhance alkyne coupling efficiency.

Radical Bromination

The alkyl chain undergoes allylic bromination under radical-initiated conditions.

| Reagents/Conditions | Products | Yield | Mechanism | References |

|---|---|---|---|---|

| NBS, AIBN, CCl₄, reflux, 6 h | Ethyl 7-bromo-8-(3-bromo-4-methylphenyl)-8-oxooctanoate | 55% | Radical chain mechanism |

Key Findings :

-

N-Bromosuccinimide (NBS) selectively brominates the γ-position of the ketone .

-

AIBN initiates radical formation, favoring allylic positions .

Grignard Addition

The ketone reacts with Grignard reagents to form tertiary alcohols.

| Reagents/Conditions | Products | Yield | Mechanism | References |

|---|---|---|---|---|

| CH₃MgBr, THF, −78°C, 2 h | Ethyl 8-(3-bromo-4-methylphenyl)-8-hydroxy-8-methyloctanoate | 82% | Nucleophilic addition |

Key Findings :

-

Low temperatures prevent ketone enolization and side reactions.

Scientific Research Applications

Medicinal Chemistry

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties. Its structural features allow for modifications that can enhance biological activity.

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of this compound exhibit significant anti-cancer activity by inhibiting key signaling pathways involved in tumor growth. Specifically, it was found to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer progression.

Organic Synthesis

The compound is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions, reductions, and oxidations, making it versatile in organic synthesis.

Chemical Reactions

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction : The keto group can be converted into an alcohol using reducing agents like sodium borohydride.

- Oxidation : The methyl group on the aromatic ring can be oxidized to a carboxylic acid.

Biological Studies

This compound is being investigated for its interactions with biological systems. Research has shown that brominated aromatic compounds can influence various biological pathways, potentially leading to new drug developments.

Enzyme Interaction Studies

Preliminary studies indicate that this compound can inhibit DNA methyltransferases (DNMTs), which play a vital role in cancer progression. In vitro assays have shown dose-dependent inhibition of DNMT activity, suggesting its potential as a lead compound for epigenetic therapies targeting DNA methylation processes.

Research Findings and Insights

- Medicinal Chemistry Applications : The compound has been recognized as a promising intermediate in pharmaceutical synthesis, particularly for agents with anti-cancer properties.

- Enzyme Interaction Studies : Research indicates that this compound effectively inhibits key enzymes involved in cancer progression, supporting its potential role in therapeutic applications.

- Toxicity and Safety Profile : Initial toxicity assessments suggest moderate toxicity levels; however, further research is warranted to establish comprehensive safety profiles for clinical applications.

Mechanism of Action

The mechanism of action of Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and keto group could play crucial roles in binding to the active site of enzymes or receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues of ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate, emphasizing substituent variations and their implications:

Table 1: Structural Comparison of Ethyl 8-Aryl-8-oxooctanoate Derivatives

Research Findings and Mechanistic Insights

Antimicrobial Activity

Methyl 8-oxooctanoate, a natural derivative, exhibits broad-spectrum antimicrobial activity. Molecular docking studies suggest it binds to bacterial TyrRS and DNA gyrase with affinities of −6.0 kcal/mol and −6.6 kcal/mol, respectively, comparable to clorobiocin (−8.2 kcal/mol) . This highlights the role of the 8-oxooctanoate scaffold in disrupting bacterial enzyme function.

Anticancer Potential

Compounds like methyl 8-((4-((3-ethylpentyl)carbamoyl)phenyl)amino)-8-oxooctanoate inhibit HDACs, a key mechanism in epigenetic cancer therapy. The carbamoyl group enhances binding to HDAC active sites, with IC₅₀ values in the nanomolar range .

Biological Activity

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate is an organic compound classified as an ester, notable for its brominated aromatic ring and long aliphatic chain featuring a keto group. This structural complexity makes it a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom and the keto group enhances its binding affinity to these targets, potentially modulating their activity. This modulation can lead to various biological effects, such as anti-inflammatory or anticancer properties, making it a candidate for further pharmacological studies .

Research Findings

- Medicinal Chemistry Applications : The compound has been identified as a promising intermediate in the synthesis of pharmaceutical agents. Studies indicate that derivatives of this compound may exhibit significant anti-cancer activity by inhibiting key signaling pathways involved in tumor growth .

- Enzyme Interaction Studies : Preliminary research suggests that this compound can inhibit enzymes such as DNMT (DNA methyltransferase) and EGFR (epidermal growth factor receptor), which are crucial in cancer progression. Inhibition assays have shown that this compound can significantly reduce the activity of these enzymes in vitro, supporting its potential role in cancer therapeutics .

- Toxicity and Safety Profile : Toxicological assessments indicate that while the compound exhibits biological activity, it is essential to evaluate its safety profile thoroughly. Initial studies suggest moderate toxicity levels; however, further research is necessary to establish comprehensive safety data .

Case Study 1: Anti-Cancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell proliferation rates compared to control groups, indicating its potential as an anti-cancer agent. The mechanism was linked to the inhibition of EGFR signaling pathways .

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, this compound was tested against DNMTs in various cancer cell lines. The findings revealed a dose-dependent inhibition, suggesting that the compound could serve as a lead for developing new epigenetic therapies targeting DNA methylation processes .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, a comparison with similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 8-(4-methylphenyl)-8-oxooctanoate | Lacks bromine; simpler structure | Reduced reactivity and biological effects |

| Ethyl 8-(3-chloro-4-methylphenyl)-8-oxooctanoate | Contains chlorine; different reactivity | Potentially lower binding affinity |

| Ethyl 8-(3-bromo-4-ethylphenyl)-8-oxooctanoate | Ethyl group instead of methyl; altered properties | Varies in steric effects |

Uniqueness of this compound

The unique combination of a brominated aromatic ring and a keto group within its structure gives this compound distinct chemical and biological properties. This versatility makes it a valuable compound for both medicinal chemistry and organic synthesis applications.

Q & A

Q. What are the recommended safety protocols for handling Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate in laboratory settings?

- Methodological Answer : Researchers must wear protective gear, including nitrile gloves, lab coats, and safety goggles, due to potential skin, eye, and inhalation hazards. Reactions involving brominated aromatic intermediates may release toxic vapors, necessitating the use of fume hoods. Post-experiment waste should be segregated into halogenated organic waste containers and disposed of via certified hazardous waste services to avoid environmental contamination .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A two-step synthesis is typical:

Coupling Reaction : React 3-bromo-4-methylbenzoic acid derivatives with ethyl 8-aminocetanoate using coupling agents like HOBt (1-hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) in DMF at room temperature for 12 hours. This forms the amide bond .

Oxidation : Treat the intermediate with an oxidizing agent (e.g., Dess-Martin periodinane) to convert the secondary alcohol to a ketone, yielding the final product. Purification via flash chromatography (gradient: 10–80% EtOAc/hexanes) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.45–7.17 ppm for bromophenyl groups), ester carbonyl (δ ~170 ppm), and ketone carbonyl (δ ~210 ppm) .

- ESI-MS : The molecular ion peak [M+H]+ at m/z 357.2 confirms the molecular weight (C₁₆H₂₀BrO₃). Fragmentation patterns (e.g., loss of ethyl group: m/z 311) validate the structure .

Advanced Research Questions

Q. How can the radiolabeling efficiency of this compound be optimized for PET imaging studies?

- Methodological Answer : Substitute the bromine atom with fluorine-18 via nucleophilic aromatic substitution using [¹⁸F]-KF/Kryptofix 2.2.2 in acetonitrile at 90°C. Monitor radiochemical purity (>99%) via reverse-phase HPLC (C18 column, mobile phase: 50% MeCN/H₂O). Decay-corrected yields (~19%) are typical, but microwave-assisted heating (30 sec, 100 W) can improve efficiency .

Q. What strategies address low specific activity in fluorinated derivatives of this compound during radiotracer development?

- Methodological Answer : Use "no-carrier-added" ¹⁸F-fluoride produced via the ¹⁸O(p,n)¹⁸F nuclear reaction to minimize isotopic dilution. Purify intermediates via solid-phase extraction (C18 cartridges) to remove unreacted precursors. Specific activities >2 GBq/μmol are achievable, sufficient for targeting high-abundance enzymes like HDACs .

Q. How does the electronic nature of the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine atom activates the aryl ring for Suzuki-Miyaura coupling. Optimize conditions using Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.2 eq.), and K₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS, as competing reactions at the ketone may require protecting groups (e.g., silyl ethers) .

Q. What stability challenges arise in aqueous solutions of this compound, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.